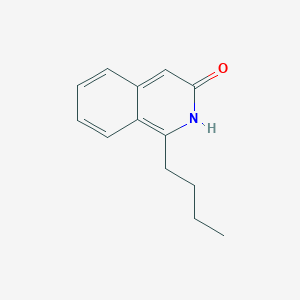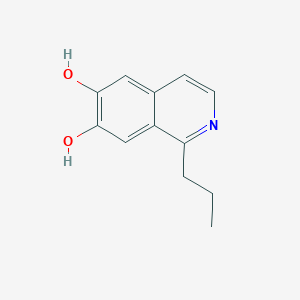
1-(4-Hydroxynaphthalen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxynaphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, featuring a hydroxyl group at the 4-position and a propanone group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Hydroxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-hydroxynaphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Hydroxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-oxonaphthalen-2-yl)propan-1-one or 1-(4-carboxynaphthalen-2-yl)propan-1-one.
Reduction: Formation of 1-(4-hydroxynaphthalen-2-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Hydroxynaphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxynaphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups play crucial roles in these interactions, forming hydrogen bonds or participating in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxynaphthalen-1-yl)propan-1-one
- 1-(4-Methoxynaphthalen-2-yl)propan-1-one
- 1-(4-Hydroxynaphthalen-2-yl)butan-1-one
Uniqueness
1-(4-Hydroxynaphthalen-2-yl)propan-1-one is unique due to the specific positioning of the hydroxyl and propanone groups on the naphthalene ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C13H12O2 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
1-(4-hydroxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C13H12O2/c1-2-12(14)10-7-9-5-3-4-6-11(9)13(15)8-10/h3-8,15H,2H2,1H3 |
Clé InChI |
PJXDKBFAEOGSQM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC2=CC=CC=C2C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)



![7-Methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11899120.png)



![2-(5-Methyl-1H-imidazol-4-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11899144.png)

![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11899156.png)
